Basimglurant Demonstrates a Sustained Receptor Residence Time Exceeding 400 Minutes, Differentiating it from Short-Acting mGlu5 NAMs
In a direct head-to-head comparison of nine clinically tested mGlu5 NAMs, basimglurant exhibited a long receptor residence time of >400 minutes, placing it in the top tier alongside mavoglurant. This is in stark contrast to comparators like dipraglurant, F169521, F1699611, and STX107, which demonstrated low residence times of <10 minutes [1][2].
| Evidence Dimension | Receptor Residence Time |
|---|---|
| Target Compound Data | >400 minutes |
| Comparator Or Baseline | dipraglurant, F169521, F1699611, STX107 (<10 minutes); AZD2066, remeglurant, (RS)-remeglurant (10–30 minutes) |
| Quantified Difference | >40-fold longer vs. low-residence time comparators |
| Conditions | Binding kinetics (k_on and k_off) measured with [3H]methoxy-PEPy binding experiments on rat mGlu5a expressed in HEK293A cells. |
Why This Matters
A long receptor residence time can translate to a more sustained pharmacodynamic effect and is a critical differentiator for selecting tool compounds for chronic in vivo studies or for developing therapeutics with less frequent dosing requirements.
- [1] Arsova A, et al. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Mol Pharmacol. 2020 Jul;98(1):49-60. View Source
- [2] Arsova A, et al. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ScienceDirect. 2025 Jan 2. View Source
